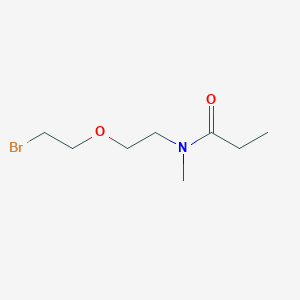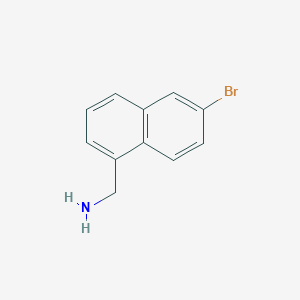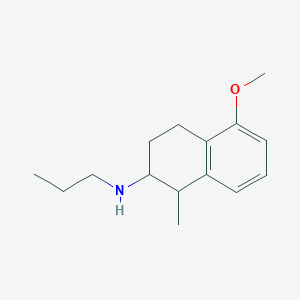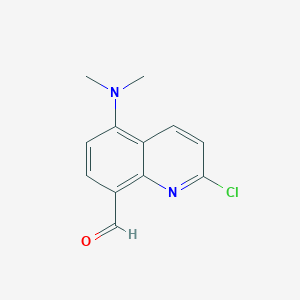
1-Chloro-4-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3 It is a derivative of naphthalene, where a chlorine atom and a trifluoromethyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 4-(trifluoromethyl)naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the trifluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 1-amino-4-(trifluoromethyl)naphthalene or 1-thio-4-(trifluoromethyl)naphthalene.
Oxidation: Formation of 1-chloro-4-(trifluoromethyl)naphthoquinone.
Reduction: Formation of 1-chloro-4-(difluoromethyl)naphthalene.
Applications De Recherche Scientifique
1-Chloro-4-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-chloro-4-(trifluoromethyl)naphthalene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the trifluoromethyl group can influence the electron density of the naphthalene ring, affecting the reactivity of the compound.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-(trifluoromethyl)naphthalene
- 1-Chloro-3-(trifluoromethyl)naphthalene
- 1-Chloro-4-(difluoromethyl)naphthalene
Comparison: 1-Chloro-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications.
Propriétés
Formule moléculaire |
C11H6ClF3 |
|---|---|
Poids moléculaire |
230.61 g/mol |
Nom IUPAC |
1-chloro-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |
Clé InChI |
DDKYKJZBJJKICM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)








![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)

